N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester

Description

Chemical Identity and Nomenclature

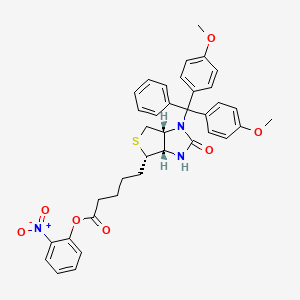

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is a complex biotin derivative with the molecular formula C37H37N3O7S and a molecular weight of 667.77 daltons. The compound is officially registered under the Chemical Abstracts Service number 869354-63-2 and carries the systematic name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, 1-[bis(4-methoxyphenyl)phenylmethyl]hexahydro-2-oxo-, 2-nitrophenyl ester, (3aS,4S,6aR)-. This nomenclature reflects the intricate structural modifications made to the native biotin molecule to incorporate both the dimethoxytrityl protective group and the nitrophenyl ester functionality.

The compound is commonly referred to by the abbreviated designation N1-(DMT)-D-(+)-BIOTIN 2-NITROPHENYL ESTER in commercial and research contexts. The "DMT" designation specifically refers to the dimethoxytrityl group, which consists of bis(4-methoxyphenyl)phenylmethyl moiety attached to the N1 position of the biotin structure. The D-(+) configuration indicates the naturally occurring stereochemistry of the biotin component, maintaining the biological activity associated with the native vitamin. The 2-nitrophenyl ester designation specifies the activation of the carboxylic acid functionality of biotin through esterification with 2-nitrophenol, creating a reactive leaving group that facilitates coupling reactions.

The structural complexity of this molecule reflects careful design considerations for specific synthetic applications. The dimethoxytrityl group serves as a lipophilic protecting group that can be selectively removed under acidic conditions, while the nitrophenyl ester provides a highly reactive acylating agent that readily forms amide bonds with primary and secondary amines under mild conditions. This dual functionality makes the compound particularly valuable in automated synthesis protocols where sequential protection, coupling, and deprotection steps are required.

Physical properties reported for this compound include a predicted boiling point of 862.9±65.0 degrees Celsius and a density of 1.274±0.06 grams per cubic centimeter. The compound exhibits a predicted pKa value of 13.15±0.40, indicating basic character under physiological conditions. These properties influence the compound's solubility, stability, and reactivity profile in various synthetic applications.

Historical Development of Biotinylation Reagents

The development of biotinylation reagents has evolved significantly since the initial recognition of biotin's utility in biochemical applications. Biotin, originally identified as vitamin H or coenzyme R, gained prominence in biotechnology due to its exceptionally strong binding affinity to avidin and streptavidin proteins. This interaction, characterized by a dissociation constant on the order of 10^-14 mol/L, represents one of the strongest non-covalent interactions known in nature.

Early biotinylation efforts focused on simple biotin derivatives that could react with amino groups in proteins and other biomolecules. The development of biotin N-hydroxysuccinimide esters marked a significant advancement, providing water-soluble reagents that could efficiently modify primary amines under mild conditions. These NHS-ester derivatives became the foundation for most biotinylation protocols, but their broad reactivity and potential for hydrolysis presented limitations in specific applications requiring precise control over reaction conditions.

The introduction of specialized protecting groups represented the next phase in biotinylation reagent development. Researchers recognized that many synthetic applications, particularly in nucleotide and oligonucleotide chemistry, required reagents that could be incorporated into automated synthesis protocols with selective protection and deprotection capabilities. The dimethoxytrityl group emerged as an ideal protecting moiety due to its stability under basic conditions and clean removal under mild acidic treatment.

Concurrently, the development of activated ester chemistry provided alternative coupling strategies to NHS esters. Nitrophenyl esters gained favor due to their excellent leaving group properties and compatibility with various synthetic conditions. The combination of nitrophenyl activation with biotin provided highly reactive biotinylation reagents that could efficiently couple under conditions where NHS esters might be less effective.

The synthesis of this compound represents the convergence of these technological developments. This compound incorporates the proven reactivity of nitrophenyl esters with the selective protection capabilities of dimethoxytrityl chemistry, creating a reagent specifically designed for complex synthetic applications where both reactivity and selectivity are essential.

Significance in Bioconjugation Chemistry

This compound occupies a specialized niche in bioconjugation chemistry, particularly in applications requiring precise control over biotinylation reactions and compatibility with automated synthesis protocols. The compound's design addresses several key challenges in modern bioconjugation, including selective reactivity, orthogonal protection strategies, and compatibility with solid-phase synthesis methodologies.

The primary significance of this compound lies in its utility for oligonucleotide biotinylation during automated DNA synthesis. The dimethoxytrityl group is standard protecting chemistry in phosphoramidite-based DNA synthesis, making this biotin derivative directly compatible with existing automated synthesizers without requiring specialized protocols. This compatibility enables the incorporation of biotin labels at specific positions during oligonucleotide synthesis, providing precise control over the location and stoichiometry of biotinylation.

The nitrophenyl ester functionality provides advantages over traditional NHS-ester chemistry in several contexts. Unlike NHS esters, which undergo competitive hydrolysis in aqueous systems, nitrophenyl esters maintain reactivity over broader pH ranges and show enhanced stability in organic solvents commonly used in synthesis protocols. This stability is particularly important in automated synthesis where reagents must remain active throughout extended reaction cycles.

In protein bioconjugation applications, this compound enables selective modification strategies that are not readily achievable with conventional biotinylation reagents. The dimethoxytrityl protection can be utilized to temporarily mask the biotin functionality during complex synthetic sequences, allowing for subsequent deprotection and biotinylation at precisely controlled stages. This approach is particularly valuable in the preparation of complex bioconjugates where multiple modification chemistries must be performed in specific sequences.

The compound's role in bioanalytical applications reflects the broader importance of biotinylation in modern molecular biology and diagnostic technologies. Biotinylated molecules serve as crucial components in enzyme-linked immunosorbent assays, Western blotting, and various forms of affinity purification. The precision offered by dimethoxytrityl-protected biotin derivatives enables the development of more sophisticated analytical protocols with enhanced sensitivity and specificity.

Research applications of this compound extend to the development of biotinylated probes for studying protein-protein interactions, enzyme kinetics, and cellular uptake mechanisms. The compound's synthetic versatility allows researchers to prepare biotinylated constructs with defined structural characteristics, enabling more precise experimental designs and improved reproducibility in bioconjugation studies.

The significance of this compound in bioconjugation chemistry also reflects broader trends toward increasing sophistication in chemical biology tools. As research questions become more complex and require more precise experimental approaches, the demand for specialized reagents that offer enhanced control over bioconjugation reactions continues to grow. This compound represents an example of how synthetic chemistry innovations can provide solutions to specific technical challenges in biological research and biotechnology applications.

Properties

IUPAC Name |

(2-nitrophenyl) 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H37N3O7S/c1-45-28-20-16-26(17-21-28)37(25-10-4-3-5-11-25,27-18-22-29(46-2)23-19-27)39-31-24-48-33(35(31)38-36(39)42)14-8-9-15-34(41)47-32-13-7-6-12-30(32)40(43)44/h3-7,10-13,16-23,31,33,35H,8-9,14-15,24H2,1-2H3,(H,38,42)/t31-,33-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHJXCMCVVLDTI-YXSDWHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)OC6=CC=CC=C6[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)OC6=CC=CC=C6[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection Step: DMT Group Installation

Reagents: Dimethoxytrityl chloride (DMT-Cl) is reacted with the free amino group of D-(+)biotin under basic conditions.

Conditions: The reaction is performed in anhydrous organic solvents such as dichloromethane or dimethylformamide, often in the presence of a base like pyridine or triethylamine to neutralize the released HCl.

Outcome: Formation of N1-(dimethoxytrityl)-D-(+)biotin, where the DMT group selectively protects the amino function, preventing side reactions in subsequent steps.

Activation Step: Formation of 2-Nitrophenyl Ester

Reagents: The carboxyl group of the DMT-protected biotin is activated using 2-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Conditions: The reaction is usually carried out at low temperatures (0–5°C) to minimize side reactions and then allowed to warm to room temperature for completion.

Mechanism: The carbodiimide activates the carboxyl group to form an O-acylisourea intermediate, which then reacts with 2-nitrophenol to form the 2-nitrophenyl ester, releasing urea as a byproduct.

Purification: The product is isolated by filtration to remove urea and purified by column chromatography or recrystallization.

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| DMT Protection | DMT-Cl, pyridine or triethylamine, DCM or DMF, 0–25°C | Control stoichiometry to avoid over-protection |

| Esterification | 2-nitrophenol, DCC or DIC, 0–25°C | Use of low temperature reduces side reactions |

| Purification | Silica gel chromatography, recrystallization | Ensure removal of urea and unreacted reagents |

Analytical Characterization

NMR Spectroscopy: Confirms the presence of aromatic signals from the DMT group and the 2-nitrophenyl ester moiety, as well as the integrity of the biotin backbone.

Mass Spectrometry: Verifies molecular weight consistent with the protected and activated biotin derivative.

HPLC: Used to assess purity and monitor reaction progress.

Research Findings and Comparative Notes

The DMT group is a standard protective group in oligonucleotide chemistry due to its acid-labile nature, allowing for selective deprotection during synthesis cycles without affecting other functional groups.

The 2-nitrophenyl ester is a well-established activated ester for coupling reactions, providing good reactivity and stability under mild conditions.

Alternative protective groups and esters have been explored in related nucleoside and oligonucleotide chemistries, but the combination of DMT protection and 2-nitrophenyl ester activation remains preferred for biotin derivatives intended for oligonucleotide conjugation due to its balance of reactivity and stability.

Photocleavable ortho-nitrobenzyl groups have been studied extensively for nucleic acid protection and release, but the 2-nitrophenyl ester used here serves primarily as a coupling handle rather than a photolabile protecting group.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | Amino Protection | DMT-Cl, base (pyridine/TEA), DCM/DMF, 0–25°C | Protect amino group | N1-(Dimethoxytrityl)-D-(+)biotin |

| 2 | Ester Formation | 2-nitrophenol, DCC/DIC, 0–25°C | Activate carboxyl group | N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester |

| 3 | Purification | Chromatography, recrystallization | Remove impurities | Pure activated ester compound |

Chemical Reactions Analysis

Types of Reactions

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester undergoes several types of chemical reactions:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to release biotin and 2-nitrophenol.

Substitution: The nitrophenyl ester group can be substituted by nucleophiles, such as amines, to form amide bonds.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at room temperature.

Substitution: Carried out using nucleophiles like primary amines in an organic solvent such as dimethylformamide, often with a catalyst like N,N’-diisopropylcarbodiimide.

Major Products

Hydrolysis: Produces biotin and 2-nitrophenol.

Substitution: Results in the formation of biotinylated amides.

Scientific Research Applications

Biotinylation of Biomolecules

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is extensively used for the biotinylation of proteins, peptides, and nucleic acids. This process enhances the detection and purification of these biomolecules through the strong affinity between biotin and streptavidin.

- Case Study : In a study on oligonucleotide labeling, researchers utilized this compound to biotinylate oligonucleotides, facilitating their subsequent capture and analysis via streptavidin-coated surfaces. This method demonstrated improved sensitivity in detecting low-abundance nucleic acids compared to traditional methods .

Protecting Group in Synthesis

The dimethoxytrityl group in this compound acts as a protecting group for hydroxyl functionalities during nucleoside and nucleotide synthesis. This protection is crucial for preventing unwanted reactions during multi-step synthesis processes.

- Methodology : The protection of biotin involves reacting it with dimethoxytrityl chloride in the presence of a base like pyridine. Following this, the protected biotin can be reacted with 2-nitrophenyl chloroformate to form the ester linkage, which is stable under various conditions.

Molecular Biology Techniques

This compound is utilized in various molecular biology applications, including:

- Synthesis of Biotinylated Oligonucleotides : These are essential for affinity purification techniques and labeling in hybridization assays.

- Detection Methods : The incorporation of biotin into probes allows for enhanced signal amplification due to the multiple binding sites available on avidin or streptavidin .

Data Table: Comparison of Applications

| Application | Description | Advantages |

|---|---|---|

| Biotinylation | Labels proteins/oligonucleotides for detection | High sensitivity and specificity |

| Protecting Group | Protects hydroxyl groups during synthesis | Prevents side reactions during multi-step syntheses |

| Molecular Biology Techniques | Used in the synthesis of biotinylated oligonucleotides | Facilitates affinity purification and detection |

Mechanism of Action

The mechanism of action of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester involves:

Biotinylation: The nitrophenyl ester group reacts with nucleophiles, such as amines, to form stable amide bonds, effectively biotinylating the target molecule.

Protection: The dimethoxytrityl group protects hydroxyl groups during chemical synthesis, preventing unwanted reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural and Functional Group Comparison

The table below highlights key differences between the target compound and related biotin derivatives:

| Compound Name | CAS Number | Functional Groups | Reactivity | Solubility | Applications | Stability |

|---|---|---|---|---|---|---|

| N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester | 144095-63-6 | DMT, 2-nitrophenyl ester | Amine conjugation (via ester), acid-labile DMT removal | Hydrophobic | Solid-phase synthesis, photolabile crosslinking | Acid- and light-sensitive |

| Biotin-NHS ester | 35013-72-0 | NHS ester | Rapid amine conjugation (e.g., lysine residues) | Moderate hydrophilicity | General bioconjugation (antibodies, proteins) | Hydrolyzes in aqueous buffers |

| Biotin-Hydrazide | N/A | Hydrazide | Reacts with aldehydes/ketones (e.g., glycoproteins) | Hydrophilic | Glycoprotein labeling, carbohydrate detection | Stable in neutral conditions |

| Biotin-PEG4-NHS ester | N/A | NHS ester, PEG4 spacer | Amine conjugation with extended spacer | High hydrophilicity | Cell surface labeling, applications requiring steric flexibility | PEG enhances stability in aqueous solutions |

| Biotinyl Cystamine | 128915-82-2 | Disulfide, biotin | Thiol-reactive (disulfide exchange) | Moderate hydrophilicity | Surface immobilization, reversible biotinylation | Redox-sensitive |

DMT Group Utility

The DMT group in the target compound enables selective protection of the biotin’s N1 position, a feature absent in NHS esters or hydrazide derivatives. This protection is critical in oligonucleotide or peptide synthesis, where temporary blocking of reactive sites is required . The DMT group’s hydrophobicity also aids in purification via reverse-phase chromatography, contrasting with hydrophilic PEGylated biotins .

2-Nitrophenyl Ester Reactivity

The 2-nitrophenyl ester exhibits moderate reactivity toward amines, offering controlled conjugation compared to the rapid kinetics of NHS esters. In contrast, NHS esters are preferred for high-efficiency labeling but lack spatiotemporal control .

Stability and Handling

- Acid Sensitivity : The DMT group is cleaved under acidic conditions (e.g., 1% trifluoroacetic acid), making the compound unsuitable for low-pH applications. Biotin-NHS esters, while hydrolytically unstable, are unaffected by mild acids .

- Light Sensitivity : The 2-nitrophenyl group may degrade under UV light, limiting applications in photostable environments. PEGylated biotins (e.g., Biotin-PEG4-NHS) avoid this issue .

Biological Activity

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is a biotin derivative that plays a significant role in biochemistry and molecular biology. Its unique structure allows it to function effectively in various applications, particularly in the fields of diagnostics and therapeutic development. This article explores its biological activity, synthesis, and applications based on diverse scholarly sources.

Chemical Structure and Properties

This compound is characterized by the presence of a biotin moiety linked to a dimethoxytrityl group and a 2-nitrophenyl ester group. This structure enables photocleavage, making it valuable for controlled release applications.

- Chemical Formula : C₁₈H₁₉N₃O₅

- Molecular Weight : 353.35 g/mol

Binding Affinity

Biotin is known for its strong binding affinity to avidin and streptavidin, which are tetrameric proteins. The incorporation of the dimethoxytrityl and 2-nitrophenyl groups enhances the stability and functionality of biotin derivatives in various assays. The binding mechanism is crucial for applications such as:

- Cell Surface Labeling : Biotinylated antibodies can selectively label cells, allowing for isolation via streptavidin-coated beads .

- Nucleic Acid Detection : The biotin-avidin system is employed in detecting nucleic acids through hybridization methods, although background signals from endogenous biotin can pose challenges .

Photocleavage Mechanism

The 2-nitrophenyl ester group allows for photocleavage under UV light, which can be utilized to release biotin or other attached molecules in a controlled manner. This property is particularly useful in:

- Targeted Drug Delivery : By controlling the release of therapeutic agents at specific sites within biological systems .

- DNA Nanotechnology : The compound can be used to create photochemically responsive DNA structures that can be manipulated for various applications in genetic engineering and synthetic biology .

Diagnostic Assays

This compound finds extensive use in clinical diagnostics due to its ability to facilitate high-sensitivity assays. Its role includes:

- Tumor Imaging : Biotin derivatives are used to target specific tumor markers, enhancing imaging techniques .

- Genetic Testing : The compound aids in the detection of genetic mutations through hybridization techniques that leverage the strong avidin-biotin interaction .

Therapeutic Development

Research indicates that biotin derivatives may have potential therapeutic applications, including:

- Drug Delivery Systems : Utilizing the photocleavable properties for controlled release of drugs at targeted sites within the body .

- Gene Therapy : The ability to bind selectively to nucleic acids opens avenues for gene editing technologies and RNA interference strategies .

Case Studies

Q & A

Q. What are the critical functional groups in N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester, and how do they influence its reactivity in bioconjugation?

The compound contains three key functional groups:

- Dimethoxytrityl (DMT) group : Protects the biotin’s primary amine during synthesis, enhancing solubility in organic solvents (e.g., acetone or methanol) and enabling purification via silica-based chromatography under mildly acidic conditions (e.g., 0.1% trifluoroacetic acid) .

- Biotin moiety : Enables high-affinity binding to streptavidin/avidin, critical for pull-down assays or detection systems .

- 2-Nitrophenyl ester : Acts as an electrophilic leaving group, facilitating nucleophilic substitution with amine-containing biomolecules (e.g., lysine residues in proteins). Unlike NHS esters, 2-nitrophenyl esters are less reactive but more stable in aqueous buffers at pH 6–7, requiring longer reaction times (12–24 hours) .

Q. How does the DMT group affect the compound’s solubility and purification during synthesis?

The hydrophobic DMT group increases solubility in non-polar solvents (e.g., dichloromethane), simplifying purification via reverse-phase HPLC or silica chromatography. However, it reduces aqueous solubility, necessitating deprotection with acidic conditions (e.g., 80% acetic acid for 30 minutes) before biological applications. Deprotection efficiency should be monitored using UV-Vis spectroscopy (λ = 498 nm for DMT cation) .

Q. Table 1: Solubility of DMT-Protected vs. Deprotected Biotin Derivatives

| Condition | DMT-Protected (Organic) | Deprotected (Aqueous) |

|---|---|---|

| Acetone | >50 mg/mL | <1 mg/mL |

| PBS (pH 7.4) | Insoluble | 5–10 mg/mL |

| Methanol | 20 mg/mL | 10 mg/mL |

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency with amine-containing biomolecules while minimizing ester hydrolysis?

Methodology :

- pH Optimization : Conduct reactions at pH 8.0–8.5 to enhance nucleophilic attack by amines while maintaining ester stability. Avoid pH >9 to prevent rapid hydrolysis .

- Quenching Strategy : Add excess glycine (10 mM) post-conjugation to quench unreacted ester groups.

- Kinetic Monitoring : Use HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to quantify hydrolysis byproducts (e.g., 2-nitrophenol at λ = 260 nm) .

Q. Table 2: Conjugation Efficiency vs. pH

| pH | Reaction Time (h) | Hydrolysis Byproduct (%) | Conjugation Yield (%) |

|---|---|---|---|

| 7.0 | 24 | 15–20 | 40–50 |

| 8.0 | 12 | 5–10 | 70–80 |

| 9.0 | 2 | 50–60 | <20 |

Q. What analytical techniques validate the compound’s stability under varying pH conditions?

- Hydrophilic Interaction Chromatography (HILIC) : Resolves hydrolyzed biotin and intact ester using a zwitterionic column (e.g., ZIC-HILIC) with mobile phase: 10 mM ammonium acetate (pH 5.0)/acetonitrile .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects deprotonated molecular ions ([M+H]⁺ at m/z 650–700) and hydrolysis fragments .

- NMR Spectroscopy : ¹H-NMR in DMSO-d6 identifies DMT group integrity (aromatic protons at δ 6.8–7.2 ppm) and ester hydrolysis (disappearance of nitrobenzene signals at δ 8.0–8.5 ppm) .

Q. How can the 2-nitrophenyl ester’s photolabile properties be exploited in controlled-release applications?

The 2-nitrophenyl group undergoes photolysis under UV light (λ = 365 nm), releasing active biotin for spatiotemporal control in assays. For example:

- Caged Nucleotide Synthesis : As demonstrated for GTP analogs, photolysis generates free biotin for streptavidin binding in real-time imaging .

- Dual-Targeting Probes : Combine with mitochondria-targeting motifs (e.g., TSPy-B in ) for fluorescence-guided photodynamic therapy.

Methodological Challenges and Solutions

Q. How to resolve contradictions in reaction yields when conjugating the compound to low-abundance proteins?

- Issue : Low protein concentrations (<1 mg/mL) reduce reaction kinetics, increasing hydrolysis dominance.

- Solution :

- Use a 10–20 molar excess of the biotin ester.

- Add organic co-solvents (e.g., 10% DMSO) to improve reagent solubility without denaturing proteins .

- Employ centrifugal filters (10 kDa cutoff) post-reaction to remove hydrolysis byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.